3-(3-Ethoxy-4-methoxyphenyl)-1-propene
CAS No.: 155583-46-3
Cat. No.: VC13549769
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155583-46-3 |
|---|---|
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.25 g/mol |
| IUPAC Name | 2-ethoxy-1-methoxy-4-prop-2-enylbenzene |
| Standard InChI | InChI=1S/C12H16O2/c1-4-6-10-7-8-11(13-3)12(9-10)14-5-2/h4,7-9H,1,5-6H2,2-3H3 |
| Standard InChI Key | GDTCIJLPNCAUKI-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)CC=C)OC |
| Canonical SMILES | CCOC1=C(C=CC(=C1)CC=C)OC |
Introduction
3-(3-Ethoxy-4-methoxyphenyl)-1-propene is a synthetic organic compound with the CAS number 155583-46-3. It is characterized by its structural components, including an ethoxy and a methoxy group attached to a phenyl ring, which is further linked to a propene chain. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.
Synthesis and Preparation
The synthesis of 3-(3-Ethoxy-4-methoxyphenyl)-1-propene typically involves the reaction of appropriate starting materials, such as phenolic compounds and alkenyl halides, under conditions that facilitate the formation of the desired alkene. The specific synthesis route may vary depending on the availability of starting materials and the desired yield.
Applications and Potential Uses
While specific applications of 3-(3-Ethoxy-4-methoxyphenyl)-1-propene are not widely documented, compounds with similar structures are often used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of ethoxy and methoxy groups can influence the compound's biological activity and solubility, making it a potential intermediate in the synthesis of bioactive molecules.
Safety and Handling
Handling 3-(3-Ethoxy-4-methoxyphenyl)-1-propene requires attention to safety due to its potential reactivity and toxicity. It is essential to follow standard laboratory safety protocols, including the use of protective equipment and proper ventilation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume